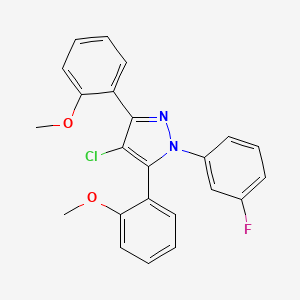![molecular formula C14H16F2N4O2S B10930051 4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10930051.png)
4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol is a complex organic compound characterized by its unique structure, which includes a triazole ring, a difluoromethoxy group, and an ethoxyphenyl group
Preparation Methods
The synthesis of 4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the condensation of 4-(difluoromethoxy)-3-ethoxybenzaldehyde with 5-ethyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, where halogenated reagents can introduce new functional groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include inhibition of specific enzymes critical for bacterial growth or cancer cell proliferation.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives with varying substituents. For example:
- 4-({(E)-[3-(difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- (4E)-4-[({[3-(difluoromethoxy)phenyl]methyl}amino)methylidene]-1,2,3,4-tetrahydroisoquinoline-1,3-dione These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and potential applications. The uniqueness of 4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C14H16F2N4O2S |
|---|---|
Molecular Weight |
342.37 g/mol |
IUPAC Name |
4-[(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H16F2N4O2S/c1-3-12-18-19-14(23)20(12)17-8-9-5-6-10(22-13(15)16)11(7-9)21-4-2/h5-8,13H,3-4H2,1-2H3,(H,19,23)/b17-8+ |
InChI Key |
SRJVIGWIBQKBPX-CAOOACKPSA-N |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OC(F)F)OCC |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OC(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-6-methyl-N-[1-(morpholin-4-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929975.png)
![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10929977.png)
![3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B10929980.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929983.png)
![1,3-dimethyl-N-[2-(pyrrolidin-1-yl)benzyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929984.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B10929988.png)
![2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10929993.png)

![6-(3,4-dichlorophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10930011.png)
![1-benzyl-3,6-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930012.png)
![N,N'-(methanediyldicyclohexane-4,1-diyl)bis[2-(4-bromophenyl)quinoline-4-carboxamide]](/img/structure/B10930026.png)
![1-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-3-propylthiourea](/img/structure/B10930036.png)
![4-[5-[(2-methoxyphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10930038.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B10930040.png)
